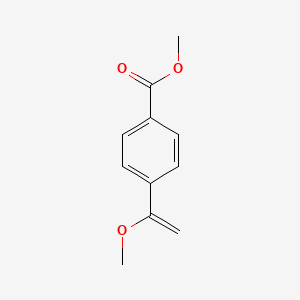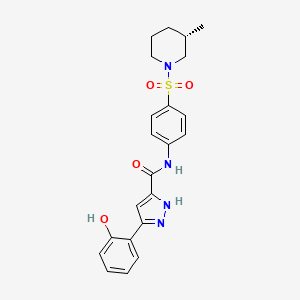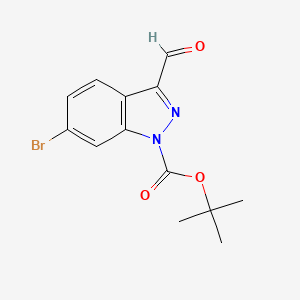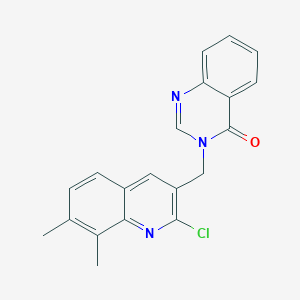![molecular formula C9H16S B13112373 Octahydro-2H-cyclopenta[b]thiepine CAS No. 62737-91-1](/img/structure/B13112373.png)
Octahydro-2H-cyclopenta[b]thiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-cyclopenta[b]thiepine: is a heterocyclic compound that features a sulfur atom within its ring structure. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-cyclopenta[b]thiepine typically involves the condensation of sulfur-containing compounds with cyclic alkenes. One common method includes the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions . This reaction forms the thiophene ring, which is then hydrogenated to produce the octahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes utilize catalysts such as palladium or platinum to facilitate the hydrogenation of the thiophene ring under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-cyclopenta[b]thiepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen-containing groups or to reduce double bonds within the ring structure.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which replace hydrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Amino derivatives, halogenated compounds
Scientific Research Applications
Chemistry: In chemistry, octahydro-2H-cyclopenta[b]thiepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery .
Medicine: Medicinal chemists have explored this compound derivatives for their potential therapeutic properties. These compounds have shown promise in the treatment of diseases such as cancer and inflammation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of octahydro-2H-cyclopenta[b]thiepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran
Comparison: Octahydro-2H-cyclopenta[b]thiepine is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties compared to its nitrogen- and oxygen-containing analogs, octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran . The sulfur atom can participate in different types of chemical reactions, such as oxidation and substitution, which are less common in its nitrogen- and oxygen-containing counterparts .
Properties
CAS No. |
62737-91-1 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]thiepine |
InChI |
InChI=1S/C9H16S/c1-2-7-10-9-6-3-5-8(9)4-1/h8-9H,1-7H2 |
InChI Key |
DJQXBXCYKRUQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2CCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


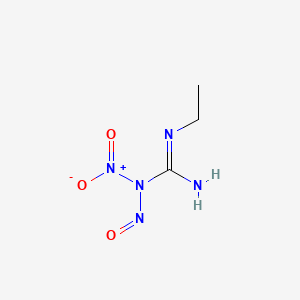
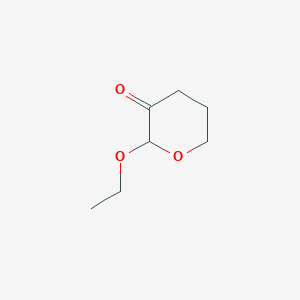
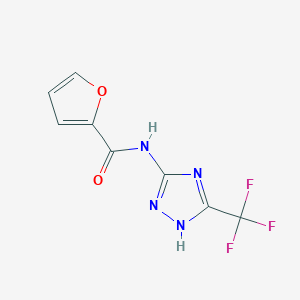
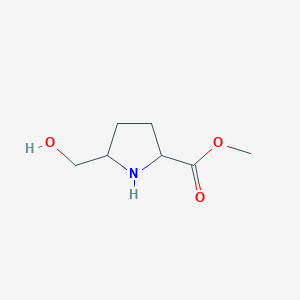
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
